molecular formula C10H10N4NaO2S+ B14848438 Sulfanilamide, N(sup 1)-sodium deriv

Sulfanilamide, N(sup 1)-sodium deriv

Cat. No.: B14848438
M. Wt: 273.27 g/mol
InChI Key: UDGAQHHZTADYTO-UHFFFAOYSA-N
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Description

Sulfanilamide, N(sup 1)-sodium deriv is a derivative of sulfanilamide, which is a sulfonamide antibacterial drug. Sulfanilamide itself is an organic compound consisting of an aniline derivatized with a sulfonamide group. This compound has been historically significant in the development of antibiotics and has been used in various medical applications .

Chemical Reactions Analysis

Types of Reactions

Sulfanilamide derivatives undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfanilamide can lead to the formation of sulfanilic acid, while reduction can yield aniline derivatives .

Scientific Research Applications

Sulfanilamide derivatives have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Sulfanilamide, N(sup 1)-sodium deriv is unique due to its specific structure and the presence of the sodium derivative, which can influence its solubility and reactivity compared to other sulfonamides .

Properties

Molecular Formula

C10H10N4NaO2S+

Molecular Weight

273.27 g/mol

IUPAC Name

sodium;4-amino-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);/q;+1

InChI Key

UDGAQHHZTADYTO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Origin of Product

United States

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